![molecular formula C15H12N2O B1521613 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile CAS No. 1158124-18-5](/img/structure/B1521613.png)
6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile
Descripción general
Descripción
6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile is a synthetic organic compound1. It has the molecular formula C15H12N2O and a molecular weight of 236.27 g/mol1.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it is mentioned that this compound is synthetic1, which suggests it’s produced in a laboratory setting.Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the search results. However, given its molecular formula of C15H12N2O1, we can infer that it contains 15 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, as a synthetic organic compound, it’s likely involved in various chemical reactions depending on the context of its use1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly listed in the search results. However, we know from its molecular formula C15H12N2O1 that it is an organic compound with a molecular weight of 236.27 g/mol1.Aplicaciones Científicas De Investigación
-
Base-Catalyzed Intramolecular [4+2]-Cycloaddition of [3-Arylprop-2-yn-1-yl] (3-phenylprop-2-en-1-yl)ammonium Bromides
- Field : Organic Chemistry .
- Application : This research focuses on the intramolecular cyclization of [3- (4-bromo (or methyl)phenylprop-2-yn-1-yl] (3-phenylprop-2-en-1-yl)ammonium bromides .
- Method : The presence of a bromine atom or methyl group in the para position of the aromatic ring inhibits the process . The bromides undergo cleavage in aqueous alkaline medium at both N 2 -C 3 and C 1 -N 2 bonds .
- Results : An accessible method has been developed for the synthesis of 6-bromo (or methyl)-4-phenyl-2,3,3a,4-tetrahydro-1 H -benzo [ f ]isoindol-2-ium bromides, isomeric N - [7-bromo-2 (3)-methyl-1-phenylnaphthalen-3 (2)-ylmethyl]piperidines and -morpholines, and their 7-methyl-substituted analogs .
-
(E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one
- Field : Pharmaceutical Chemistry .
- Application : This compound was synthesized and screened for its antioxidant and anti-Lipoxygenase potential .
- Method : The E-isomerism structure of the compound was confirmed by 1 H, 13 C-NMR and high-resolution mass-spectrometry (HRMS) .
- Results : The new compound, in comparison with its pyrrole precursor, showed improved biological activities . In silico calculations were performed to predict its drug-likeness. The examined derivative is considered orally bioavailable according to Lipinski’s rule of five .
-
Quantum Evaluation and Therapeutic Activity of (E)-N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
- Field : Pharmaceutical Chemistry .
- Application : This compound and its modified derivatives were evaluated for their therapeutic activity against EGFR and VEGFR-2 in the treatment of triple-negative cancer via an in silico approach .
- Method : Structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models, were used .
- Results : All of the tested compounds met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations . The highest binding affinities were demonstrated by the MOLb-VEGFR-2 complex (−9.925 kcal/mol) and the MOLg-EGFR complex (−5.032 kcal/mol) .
-
(E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one
- Field : Pharmaceutical Chemistry .
- Application : A cinnamic-pyrrole hybrid was synthesized and screened for its antioxidant and anti-Lipoxygenase potential .
- Method : In silico calculations were performed to predict its drug-likeness .
- Results : The new compound showed improved biological activities compared to its pyrrole precursor . The examined derivative is considered orally bioavailable according to Lipinski’s rule of five .
-
Density Functional Theory and Molecular Docking Investigations of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one
- Field : Pharmaceutical Chemistry .
- Application : This compound was evaluated for its chemical and antibacterial activities .
- Method : Density functional theory at B3LYP method with 6-311G** basis set was used . The inhibitory potential of the studied molecule was evaluated against the penicillin-binding proteins of Staphylococcus aureus bacteria .
- Results : The carbonyl group in the molecule was shown to play a significant role in antibacterial activity . All of the tested compounds met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .
-
Synthesis and Therapeutic Potential of Quinoline Derivatives
- Field : Pharmaceutical Chemistry .
- Application : Among the tested compounds, 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile) (11) exhibited potent antimicrobial activity comparable to standard ciprofloxacin .
- Method : The synthesis involved the use of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .
- Results : The compound exhibited potent antimicrobial activity .
Safety And Hazards
The safety and hazards associated with this compound are not detailed in the search results. It’s important to handle all chemicals with appropriate safety measures, especially synthetic compounds like this one1.
Direcciones Futuras
The future directions for this compound are not specified in the search results. As a synthetic organic compound, it could have potential applications in various fields such as pharmaceuticals, materials science, and more1.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
Propiedades
IUPAC Name |
6-[(E)-3-phenylprop-2-enoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-11-14-8-9-15(17-12-14)18-10-4-7-13-5-2-1-3-6-13/h1-9,12H,10H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXRUXUYCIUOAG-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



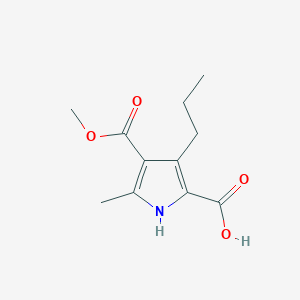
![1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1521535.png)
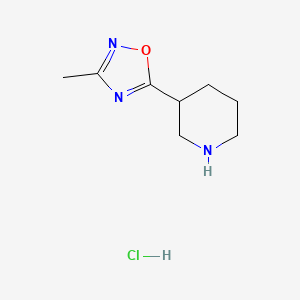
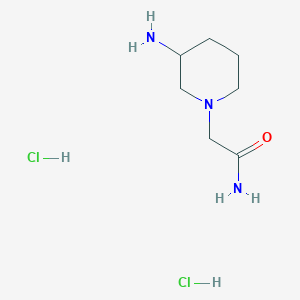
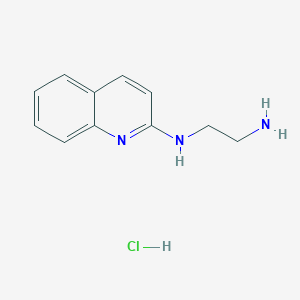
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride](/img/structure/B1521541.png)
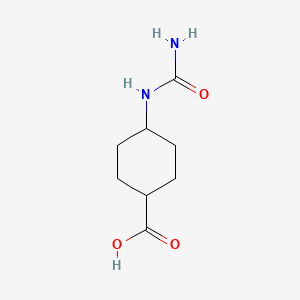
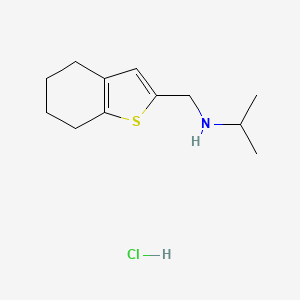
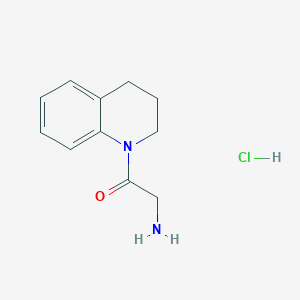
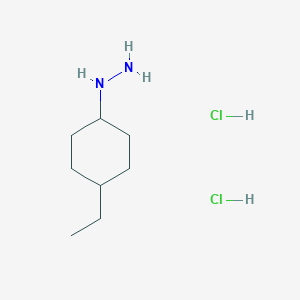
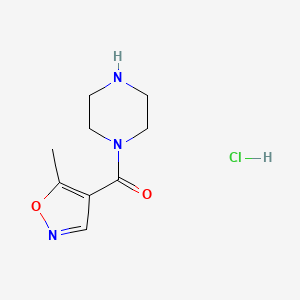
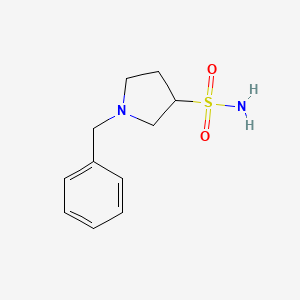
![2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde](/img/no-structure.png)
![Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate](/img/structure/B1521553.png)